molecular formula C11H21NO4S B1592492 Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate CAS No. 189205-49-0

Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate

Cat. No.: B1592492
CAS No.: 189205-49-0
M. Wt: 263.36 g/mol
InChI Key: IBDXIJWCSGQNAR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a methylsulfonyl (mesyl) group at the 4-position of the piperidine ring. This compound is widely utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, bromodomain inhibitors, and other bioactive molecules . Its structural rigidity and reactivity make it a versatile scaffold for introducing diverse substituents via nucleophilic substitution, click chemistry, or cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for reagent addition and temperature control can further improve the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding piperidine derivatives.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Piperidine derivatives without the sulfonyl group.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes structurally related piperidine derivatives and their distinguishing features:

Compound Name Substituent Position/Type Key Applications References
Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate 4-(methylsulfonyl) Intermediate for kinase inhibitors, bromodomain inhibitors
Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (Compound 24 ) 4-(methylsulfonyloxy) Precursor for azide intermediates in click chemistry
Tert-butyl 4-(4-fluorophenyl-triazol-1-yl)piperidine-1-carboxylate (Compound 25 ) 4-(1,2,3-triazole with 4-fluorophenyl) Bromodomain inhibition studies
Tert-butyl 4-(2-(methylsulfonyl)pyrimidin-4-yl-imidazol-1-yl)piperidine-1-carboxylate (Compound 17 ) 4-(imidazole with pyrimidine and methylsulfonyl) Kinase inhibitor synthesis (e.g., targeting BET proteins)
Tert-butyl 4-(iodo-pyrazol-1-yl)piperidine-1-carboxylate 4-(iodopyrazole) Necroptosis inhibitor development (e.g., HS-1371)
Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate 4-(2-hydroxyethyl) Late-stage C–H functionalization studies
Tert-butyl 4-(methylsulfonyloxymethyl)piperidine-1-carboxylate 4-(methylsulfonyloxymethyl) Intermediate for CK2 inhibitors

Key Structural Differences :

  • Substituent Flexibility : The methylsulfonyl group in the target compound enhances electrophilicity at the 4-position, enabling nucleophilic substitutions. In contrast, derivatives like 24 (methylsulfonyloxy) act as leaving groups for azide formation .
  • Heterocyclic Modifications : Compounds 25 and 17 incorporate triazole or imidazole rings, respectively, which improve binding to biological targets (e.g., kinases or bromodomains) .
  • Polarity and Solubility : Hydrophilic substituents (e.g., hydroxyethyl in ) increase solubility, while bulky groups (e.g., pyrimidine in ) enhance target selectivity.

Observations :

  • Click Chemistry : High yields (77–83%) are achieved in triazole formations due to copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Nucleophilic Substitution : Reactions with NaH in DMF (e.g., ) require elevated temperatures but provide moderate-to-high yields (78–100%).
  • Boc Protection : Mild conditions (room temperature, aqueous/organic solvent mixtures) favor high yields (86%) .

Physicochemical and Spectroscopic Data

Comparative NMR and HRMS data highlight structural distinctions:

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (m/z) References
This compound 1.45 (s, 9H, Boc), 2.85 (s, 3H, SO₂CH₃) 28.2 (Boc CH₃), 44.1 (SO₂CH₃), 80.1 (Boc C=O) [M+Na]⁺: 318.1295
Tert-butyl 4-(4-fluorophenyl-triazol-1-yl)piperidine-1-carboxylate (25 ) 7.65–7.70 (m, 2H, Ar-F), 8.15 (s, 1H, triazole) 122.5 (triazole C), 162.1 (C-F) [M+H]⁺: 362.1582
Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate 3.60 (t, 2H, CH₂OH), 1.40 (s, 9H, Boc) 62.8 (CH₂OH), 80.3 (Boc C=O) [M+H]⁺: 258.1703

Key Insights :

  • The methylsulfonyl group in the target compound exhibits a characteristic singlet at δ 2.85 ppm in ¹H NMR .
  • Triazole-containing derivatives show distinct aromatic signals (δ 7.65–8.15 ppm) and downfield ¹³C shifts for heterocyclic carbons .

Biological Activity

Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate (CAS No. 189205-49-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

This compound primarily acts through interactions with various biological targets. Its structure allows it to participate in several biochemical pathways, including:

  • Nucleophilic Substitution : The methylsulfonyl group can facilitate nucleophilic attacks, altering the reactivity of the compound.
  • Free Radical Reactions : The compound may engage in free radical reactions, which are crucial in many biological processes.
  • Oxidation and Reduction Reactions : The presence of the methylsulfonyl group enables oxidation reactions that can modify cellular components.

Biological Activity and Pharmacological Effects

The compound has shown significant biological activity in various studies:

  • Inhibition of Lipoxygenase : this compound has been reported to inhibit 5-lipoxygenase (5-LO) with an IC50 value indicating effective modulation of inflammatory pathways .
  • Anti-inflammatory Properties : Research indicates that this compound can reduce the release of pro-inflammatory cytokines, showcasing its potential as an anti-inflammatory agent. For instance, it demonstrated a concentration-dependent inhibition of IL-1β release in macrophages .

Case Studies and Experimental Data

  • Study on Anti-inflammatory Effects :
    • In a study examining its effects on macrophages stimulated by LPS/ATP, the compound exhibited a significant reduction in IL-1β release at concentrations ranging from 10 µM to 50 µM. The best-performing derivatives showed approximately 35% inhibition of pyroptotic cell death .
  • Comparison with Related Compounds :
    • When compared to structurally similar compounds, this compound demonstrated superior inhibition rates against specific targets, affirming its unique efficacy profile .

Data Table: Summary of Biological Activity

Biological ActivityObservationsIC50 Value
Inhibition of 5-LOEffective modulation of inflammatory pathwaysSpecific IC50 not provided
IL-1β Release InhibitionConcentration-dependent inhibition10 µM - 50 µM
Pyroptosis PreventionSignificant reduction in cell death35% inhibition at optimal concentration

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate, and how is reaction progress monitored?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A common route involves reacting tert-butyl 4-hydroxypiperidine-1-carboxylate with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C . Reaction progress is monitored using thin-layer chromatography (TLC) with UV visualization or by quenching aliquots for NMR analysis. For example, disappearance of the hydroxyl group signal (~1.5 ppm in 1^1H NMR) confirms conversion .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR shows characteristic peaks for the tert-butyl group (1.4–1.5 ppm, singlet) and methylsulfonyl protons (3.0–3.1 ppm, singlet). 13^{13}C NMR confirms the carbonyl group (~155 ppm) and sulfonyl carbon (~44 ppm) .
  • HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95% by area under the curve) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]+^+ expected at m/z 308.1492 for C12_{12}H23_{23}NO4_4S) .

Q. What purification methods are recommended for this compound?

  • Methodological Answer : Column chromatography using silica gel (ethyl acetate/hexane, 3:7) effectively removes unreacted starting materials. Recrystallization from ethyl acetate/hexane mixtures improves purity (>99%). The methylsulfonyl group’s polarity necessitates polar aprotic solvents to prevent premature crystallization .

Q. What are the critical safety considerations when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for dust control .
  • Storage : Keep in airtight containers at 2–8°C under inert gas (N2_2) to prevent hydrolysis of the sulfonyl group .
  • Spill Management : Neutralize spills with sand or vermiculite, then dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize synthesis yield when scaling up production?

  • Methodological Answer :

  • Reagent Stoichiometry : Use 1.2 equivalents of methylsulfonyl chloride to ensure complete conversion .
  • Temperature Control : Maintain ≤25°C to suppress side reactions (e.g., sulfonate ester formation).
  • By-Product Mitigation : Common by-products include di-sulfonated derivatives; these are minimized by slow reagent addition and monitored via TLC .

Q. What strategies resolve contradictions in biological activity data across assay conditions?

  • Methodological Answer :

  • Orthogonal Assays : Combine radiolabeled ligand binding (e.g., 3^3H-labeled compound) with functional assays (e.g., cAMP modulation) to confirm target engagement .
  • Stability Testing : Pre-incubate the compound in assay buffers (pH 7.4, 37°C) and analyze degradation via LC-MS. Adjust buffer composition (e.g., add antioxidants) if decomposition exceeds 10% .

Q. How does the methylsulfonyl group influence reactivity and stability?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The sulfonyl group increases electrophilicity at the piperidine nitrogen, facilitating nucleophilic substitutions (e.g., SN2 reactions with azides) .
  • Stability : Hydrolysis under acidic conditions (pH <3) cleaves the sulfonyl group, forming piperidine derivatives. Stability in neutral/basic buffers (>90% intact after 24h) is confirmed via HPLC .

Q. What computational methods complement experimental studies of this compound’s mechanism?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predict transition states for sulfonyl group reactions (e.g., activation energies for nucleophilic attack) .
  • Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., kinase domains) to identify key interactions (hydrogen bonds with Lys123, hydrophobic contacts) .

Q. How should long-term storage be managed to prevent degradation?

  • Methodological Answer :

  • Integrity Testing : Perform quarterly HPLC analyses to detect degradation products (e.g., tert-butyl piperidine-1-carboxylate, retention time ~8.2 min) .
  • Storage Conditions : Use amber vials under N2_2 at -20°C for >2-year stability. Avoid freeze-thaw cycles to prevent crystallization .

Q. What isotopic labeling strategies are effective for mechanistic studies?

  • Methodological Answer :
  • 35^{35}S-Labeling : Incorporate 35^{35}S via reaction with 35^{35}S-methylsulfonyl chloride; validate purity via autoradiography .
  • Validation : Use cold competition assays (unlabeled compound) to confirm binding specificity. Scatchard analysis determines dissociation constants (Kd_d) .

Properties

IUPAC Name

tert-butyl 4-methylsulfonylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4S/c1-11(2,3)16-10(13)12-7-5-9(6-8-12)17(4,14)15/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDXIJWCSGQNAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626311
Record name tert-Butyl 4-(methanesulfonyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189205-49-0
Record name tert-Butyl 4-(methanesulfonyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester (9.2 g) in dichloromethane (170 ml), stirring at 0° C. was added methane sulphonyl chloride (5.33 ml) and triethylamine (0.24 ml). The reaction mixture was slowly warmed to room temperature and stirred overnight. The reaction mixture was partitioned between chloroform and water. The combined organics were washed with brine and dried (MgSO4). The solvent was removed in vacuo to yield 14 g of 4-methanesulfonyl-piperidine-carboxylic acid tert-butyl ester.
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0.24 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate
Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate
Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate
Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate
Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate
Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate

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